An In-depth Technical Guide to Sodium O,O-diethyl phosphorothioate: Structure, Properties, and Applications
An In-depth Technical Guide to Sodium O,O-diethyl phosphorothioate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Sodium O,O-diethyl phosphorothioate, a key organophosphorus intermediate. It is intended for researchers, chemists, and drug development professionals who utilize or are investigating this versatile chemical building block. We will delve into its core chemical properties, structure, synthesis, and critical applications, with a focus on the underlying scientific principles that govern its reactivity and utility.
Core Molecular Identity and Physicochemical Properties
Sodium O,O-diethyl phosphorothioate (CAS No. 5852-63-1) is the sodium salt of O,O-diethyl hydrogen phosphorothioate.[1][2] It belongs to the class of organothiophosphates, which are characterized by a central phosphorus atom bonded to oxygen, sulfur, and organic moieties. This seemingly simple molecule possesses a rich chemistry, primarily dictated by the electronic properties of the phosphorothioate group.
Molecular Structure and Tautomerism
The phosphorothioate anion can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in most common applications, the thione form, with a phosphorus-sulfur double bond (P=S), is predominant due to its greater thermodynamic stability. The negative charge is primarily localized on the oxygen atom, forming the sodium salt.
Caption: Predominant thione structure of Sodium O,O-diethyl phosphorothioate.
Physicochemical Data Summary
For any experimental design, a clear understanding of a compound's physical properties is paramount. These values dictate the choice of solvents, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 5852-63-1 | [1][3][4] |
| Molecular Formula | C₄H₁₀NaO₃PS | [1][2] |
| Molecular Weight | 192.15 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 190-191 °C | [3] |
| Solubility | Slightly soluble in Methanol and Water | [3] |
| Synonyms | Sodium Diethyl Thionophosphate, O,O-Diethyl Thiophosphate Sodium Salt | [1][4] |
| InChIKey | YMPPRYJBYFNJTO-UHFFFAOYSA-M | [1][2] |
Analytical and Spectroscopic Characterization
Proper characterization is the cornerstone of chemical research, ensuring purity and confirming identity. The following section outlines the expected spectroscopic signatures for Sodium O,O-diethyl phosphorothioate, providing a self-validating framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of this compound.
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³¹P NMR: As an organophosphorus compound, ³¹P NMR is essential. A single resonance is expected, typically in the range of 50-70 ppm for thionophosphates, which confirms the presence of a single phosphorus environment. This chemical shift is highly sensitive to the electronic environment of the phosphorus atom.
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¹H NMR: The proton NMR spectrum provides a clear fingerprint of the ethyl groups. Based on data for the parent acid, the expected pattern is a triplet around 1.3 ppm corresponding to the methyl protons (CH₃) and a multiplet (a doublet of quartets due to coupling with both the other protons and the phosphorus atom) around 4.0 ppm for the methylene protons (-O-CH₂-).[5] The integration ratio of these signals should be 3:2.
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¹³C NMR: The carbon spectrum will show two distinct signals for the ethyl groups: one for the methyl carbon (CH₃) around 16-18 ppm and another for the methylene carbon (-O-CH₂) around 63-65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is dominated by vibrations of the phosphorothioate core.
-
P=S Stretch: A strong absorption band typically appears in the 640-850 cm⁻¹ region, characteristic of the P=S (thione) double bond.[6]
-
P-O-C Stretch: Strong bands in the 950-1050 cm⁻¹ region are indicative of the P-O-C (alkoxy) linkages.[6]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H bonds of the ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a negative ion mode Electrospray Ionization (ESI-MS), the primary ion observed would be the [M-Na]⁻ anion at an m/z of 169.1, corresponding to the O,O-diethyl phosphorothioate anion.[5]
Synthesis and Chemical Reactivity
Recommended Synthetic Protocol
An environmentally conscious and efficient method for synthesizing O,O-dialkyl monothiophosphoric acid sodium salts has been developed, avoiding harsh reagents and minimizing waste.[7] The protocol involves two main stages: the formation of a trialkylamine salt intermediate, followed by a salt exchange.
Caption: Workflow for the synthesis of Sodium O,O-diethyl phosphorothioate.
Step-by-Step Methodology: [7]
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Reaction Setup: In a suitable reaction vessel, charge toluene, triethylamine (1.02 eq), and elemental sulfur (1.02 eq). Stir to form a slurry at 25-30°C.
-
Phosphite Addition: Prepare a solution of diethyl phosphite (1.0 eq) in toluene. Add this solution dropwise to the reaction mixture. Causality Note: This controlled addition is crucial to manage the exothermic reaction between the phosphite and sulfur, which is catalyzed by the triethylamine base.
-
Intermediate Formation: Stir the reaction mass at 35-39°C for approximately 60 minutes to ensure complete formation of the soluble O,O-diethyl phosphorothioate triethylamine salt.
-
Salt Exchange: Add a 20% aqueous solution of sodium hydroxide (0.99 eq) to the reaction mass. Stir vigorously at 35-39°C. Causality Note: The sodium hydroxide performs a salt exchange, precipitating the desired sodium salt into the aqueous phase while liberating the triethylamine into the organic phase.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower aqueous layer contains the product. The upper organic layer, containing toluene and triethylamine, can be retained for recycling.
-
Isolation: Concentrate the aqueous layer under vacuum at a temperature not exceeding 40°C to remove water, yielding the final product as a white solid.
The Ambident Nucleophile: A Core Concept in Reactivity
The phosphorothioate anion is a classic example of an ambident nucleophile , meaning it has two distinct nucleophilic centers: the "soft" sulfur atom and the "hard" oxygen atom. Its reaction pathway with electrophiles is a textbook illustration of Hard and Soft Acids and Bases (HSAB) theory.[8][9]
-
S-Alkylation (Soft-Soft Interaction): When reacting with soft electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), the nucleophilic attack occurs preferentially from the larger, more polarizable sulfur atom. This is the kinetic product and is the basis for its use in oligonucleotide synthesis.[8]
-
O-Acylation (Hard-Hard Interaction): When reacting with hard electrophiles, such as acyl chlorides or silyl chlorides, the attack occurs from the more electronegative, less polarizable oxygen atom.[8]
Understanding this duality is critical for drug development professionals when designing synthetic routes for novel phosphorothioate-containing molecules.
Key Applications in Science and Industry
Foundational Role in Antisense Therapeutics
The single most significant application of phosphorothioate chemistry is in the field of antisense oligonucleotides (ASOs). Natural DNA and RNA, which contain phosphodiester linkages, are rapidly degraded by cellular enzymes called nucleases. To be effective as drugs, ASOs require chemical modifications to resist this degradation.
Replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom to create a phosphorothioate linkage dramatically increases nuclease resistance.[10] This modification is a cornerstone of ASO technology, enhancing the pharmacokinetic profile and therapeutic efficacy of these drugs.[11][12]
Sources
- 1. O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 2. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS | CID 23669981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SODIUM O,O-DIETHYLTHIOPHOSPHATE CAS#: 5852-63-1 [m.chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. researchgate.net [researchgate.net]
- 9. biblio.vub.ac.be [biblio.vub.ac.be]
- 10. 利用できないコンテンツ [sigmaaldrich.com]
- 11. Nucleophilic Reactions of Phosphorothioate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
